molecular formula C19H18FN3O2 B5797977 2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide

2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide

Cat. No. B5797977
M. Wt: 339.4 g/mol
InChI Key: KGDAGFVRJRWFMX-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide is a chemical compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It has also been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, it has been shown to have antiviral properties by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide in lab experiments is its ability to inhibit the activity of various enzymes and reduce inflammation. This makes it a useful tool for studying the role of inflammation in various diseases and for developing new anti-inflammatory drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide. One direction is to further investigate its potential therapeutic applications, including its use in the treatment of neurodegenerative disorders and viral infections. Another direction is to study its potential toxicity and develop safer derivatives. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has been achieved using different methods, including the reaction of 2-fluorobenzaldehyde with 5-(1-piperidinyl)-2-furanecarboxaldehyde in the presence of potassium carbonate, followed by the reaction with acrylonitrile and ammonium acetate. Another method involves the reaction of 2-fluorobenzaldehyde with 5-(1-piperidinyl)-2-furanecarboxaldehyde in the presence of sodium acetate, followed by the reaction with acrylonitrile and ammonium acetate.

Scientific Research Applications

2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(E)-2-cyano-N-(2-fluorophenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c20-16-6-2-3-7-17(16)22-19(24)14(13-21)12-15-8-9-18(25-15)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDAGFVRJRWFMX-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-N-(2-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enamide

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